Cas no 458532-98-4 ((3-Chloropyridin-4-yl)boronic acid)

(3-Chloropyridin-4-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. The presence of both the boronic acid group and the chloro-substituted pyridine moiety makes it a valuable intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceuticals and agrochemicals. Its stability and reactivity under mild conditions enhance its utility in selective functionalization. The compound is typically handled under inert conditions due to the sensitivity of the boronic acid group. High purity grades ensure consistent performance in catalytic applications, making it a reliable choice for research and industrial-scale synthesis.
(3-Chloropyridin-4-yl)boronic acid structure
458532-98-4 structure
Product Name:(3-Chloropyridin-4-yl)boronic acid
CAS No:458532-98-4
MF:C5H5BClNO2
MW:157.362700223923
MDL:MFCD03425942
CID:68158
PubChem ID:3861877
Update Time:2025-10-29

(3-Chloropyridin-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Chloropyridin-4-yl)boronic acid
    • 3-Chloropyridine-4-boronic acid
    • 3-Chloro-4-pyridineboronic acid
    • 3-Chloro-4-pyridineboronic acid hydrate
    • 3-Chlorolpyridine-4-boronic acid
    • 3-Chloropyridine-4-boronic acid hydrate
    • Boronicacid, (3-chloro-4-pyridinyl)- (9CI)
    • (3-Chloro-4-pyridine)boronic acid
    • (3-Chloro-4-pyridinyl)boronic acid
    • (3-Chloro-4-pyridyl)boronic acid
    • MDL: MFCD03425942
    • Inchi: 1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
    • InChI Key: JLIHQPWLAOYTRH-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1B(O)O

Computed Properties

  • Exact Mass: 157.01000
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Melting Point: 95-97 °C
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 53.35000
  • LogP: -0.58520

(3-Chloropyridin-4-yl)boronic acid Security Information

(3-Chloropyridin-4-yl)boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(3-Chloropyridin-4-yl)boronic acid Production Method

(3-Chloropyridin-4-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:458532-98-4)(3-Chloropyridin-4-yl)boronic acid
Order Number:A826913
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):202.0
Email:sales@amadischem.com

Additional information on (3-Chloropyridin-4-yl)boronic acid

Recent Advances in the Application of (3-Chloropyridin-4-yl)boronic acid (CAS: 458532-98-4) in Chemical Biology and Pharmaceutical Research

(3-Chloropyridin-4-yl)boronic acid (CAS: 458532-98-4) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This boronic acid derivative, characterized by the presence of both a chloropyridine moiety and a boronic acid group, has found increasing applications in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex heterocyclic systems with potential therapeutic value.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (3-Chloropyridin-4-yl)boronic acid as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's boronic acid group for palladium-catalyzed cross-coupling with various aryl halides, yielding potent inhibitors with improved selectivity profiles. The chloropyridine moiety was found to contribute significantly to target binding through specific halogen bonding interactions with the kinase active site.

In the field of targeted protein degradation, (3-Chloropyridin-4-yl)boronic acid has shown promise as a warhead in the design of cereblon-based PROTACs. A recent Nature Chemical Biology publication (2024) reported its incorporation into bifunctional molecules that effectively degrade oncogenic proteins. The boronic acid functionality served dual purposes: as a linker attachment point and as a potential protein-binding element, while the chloropyridine group contributed to the overall molecular properties necessary for cell permeability and target engagement.

Structural studies using X-ray crystallography have revealed interesting insights into the molecular interactions of compounds derived from (3-Chloropyridin-4-yl)boronic acid. Research published in ACS Chemical Biology (2023) showed that the chlorine atom at the 3-position of the pyridine ring participates in unique halogen bonding networks with protein residues, while the boronic acid group can form reversible covalent bonds with serine or threonine residues in enzyme active sites. This dual mode of interaction makes derivatives of this compound particularly valuable for designing selective enzyme inhibitors.

The compound's stability and reactivity profile have been systematically investigated in several recent studies. A 2024 European Journal of Medicinal Chemistry paper reported optimized conditions for handling and storing (3-Chloropyridin-4-yl)boronic acid, noting its relative stability in anhydrous organic solvents but susceptibility to protodeboronation in aqueous media at extreme pH values. These findings have important implications for its use in pharmaceutical manufacturing processes.

Emerging applications in chemical biology include the use of (3-Chloropyridin-4-yl)boronic acid as a molecular probe for studying protein-ligand interactions. A recent Chemical Science article (2024) described its incorporation into activity-based protein profiling (ABPP) probes, taking advantage of the boronic acid's ability to form reversible complexes with various biological nucleophiles. This approach has enabled the identification of novel drug targets in several disease-relevant pathways.

Looking forward, the unique properties of (3-Chloropyridin-4-yl)boronic acid position it as a valuable tool in the development of next-generation therapeutics. Ongoing research is exploring its potential in covalent drug design, where the boronic acid group can serve as a reversible covalent warhead, and the chloropyridine moiety can provide additional binding interactions. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this compound in both small molecule drug discovery and chemical biology probe development.

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Amadis Chemical Company Limited
(CAS:458532-98-4)(3-Chloropyridin-4-yl)boronic acid
A826913
Purity:99%
Quantity:10g
Price ($):202.0
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